2-{[(4-{[(2,6-Dimethoxyphenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid
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Overview
Description
2-{[(4-{[(2,6-Dimethoxyphenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-{[(2,6-Dimethoxyphenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 2,6-Dimethoxyphenylcarbonyl Intermediate: This step involves the reaction of 2,6-dimethoxybenzoyl chloride with an appropriate amine to form the 2,6-dimethoxyphenylcarbonyl intermediate.
Coupling with 4-Aminobenzoic Acid: The intermediate is then coupled with 4-aminobenzoic acid under suitable conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Final Coupling Reaction: The resulting product is further reacted with another equivalent of 2,6-dimethoxybenzoyl chloride to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-{[(2,6-Dimethoxyphenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
2-{[(4-{[(2,6-Dimethoxyphenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialized compounds.
Mechanism of Action
The mechanism of action of 2-{[(4-{[(2,6-Dimethoxyphenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-{[(2,6-Dimethoxyphenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid methyl ester
- This compound ethyl ester
- This compound propyl ester
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its multiple functional groups and aromatic rings allow for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C23H20N2O6 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
2-[[4-[(2,6-dimethoxybenzoyl)amino]benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C23H20N2O6/c1-30-18-8-5-9-19(31-2)20(18)22(27)24-15-12-10-14(11-13-15)21(26)25-17-7-4-3-6-16(17)23(28)29/h3-13H,1-2H3,(H,24,27)(H,25,26)(H,28,29) |
InChI Key |
RLOQVEYWQKSTEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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